Plosaracetam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SDI-118 is a small molecule that modulates the activity of synaptic vesicle glycoprotein 2A (SV2A) in the brain. It has shown cognitive-enhancing effects in a range of animal models of cognitive deficit. This compound is being explored for its potential to treat progressive neurodegenerative disorders characterized by cognitive impairment .
準備方法
The specific synthetic routes and reaction conditions for SDI-118 are not widely published. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of a core structure to enhance its affinity for SV2A. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
化学反応の分析
SDI-118 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
SDI-118 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of SV2A and its effects on synaptic transmission.
Biology: It helps in understanding the role of SV2A in cognitive processes and neurodegenerative diseases.
Medicine: SDI-118 is being investigated for its potential to treat cognitive impairment in conditions like Alzheimer’s disease, major depression, and schizophrenia.
Industry: The compound may have applications in the development of new therapeutic agents targeting cognitive deficits
作用機序
SDI-118 exerts its effects by modulating the activity of synaptic vesicle glycoprotein 2A (SV2A). SV2A plays a central role in regulating synaptic transmission by controlling the release of neurotransmitters. By enhancing the function of SV2A, SDI-118 improves synaptic efficiency and cognitive function. This modulation occurs pre-synaptically, meaning it affects the neuron that releases neurotransmitters .
類似化合物との比較
SDI-118 is unique in its specific modulation of SV2A. Similar compounds include:
Levetiracetam: An antiepileptic drug that also targets SV2A but is primarily used to control seizures.
Brivaracetam: Another antiepileptic drug with a higher affinity for SV2A compared to levetiracetam.
ABBV-552:
特性
CAS番号 |
1651179-19-9 |
---|---|
分子式 |
C13H10ClF3N4O |
分子量 |
330.69 g/mol |
IUPAC名 |
(4R)-1-[(5-chloro-1,2,4-triazol-1-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H10ClF3N4O/c14-13-18-5-19-21(13)6-20-4-8(3-11(20)22)7-1-9(15)12(17)10(16)2-7/h1-2,5,8H,3-4,6H2/t8-/m0/s1 |
InChIキー |
GPGBFZCJDZALPN-QMMMGPOBSA-N |
異性体SMILES |
C1[C@@H](CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F |
正規SMILES |
C1C(CN(C1=O)CN2C(=NC=N2)Cl)C3=CC(=C(C(=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。